An In-Depth Technical Guide to N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 80616-55-3)
An In-Depth Technical Guide to N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 80616-55-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, with CAS Registry Number 80616-55-3, is a heterocyclic organic compound featuring a 1,2,4-triazole core. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its emerging significance as a scaffold in medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] This document will serve as a technical resource for professionals engaged in the research and development of novel therapeutics, offering detailed protocols and insights into the utility of this compound.
Chemical and Physical Properties
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a small molecule with a molecular formula of C4H7N5O and a molecular weight of 141.13 g/mol .[3] Its structure consists of a 1,2,4-triazole ring substituted with an amino group at the 5-position and an acetamido group at the 3-position. The presence of multiple nitrogen atoms and the amide group makes it a polar molecule with potential for extensive hydrogen bonding, which influences its solubility and biological interactions.
Table 1: Physicochemical Properties of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
| Property | Value | Source |
| CAS Number | 80616-55-3 | [3] |
| Molecular Formula | C4H7N5O | [3] |
| Molecular Weight | 141.13 g/mol | [3] |
| Purity | Typically ≥95% | [4] |
| Appearance | Solid (form may vary) | |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [5] |
Synthesis and Manufacturing
The synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide and its derivatives often starts from readily available precursors like 3,5-diamino-1H-1,2,4-triazole.[6][7] While specific, detailed synthesis procedures for this exact compound are not extensively published in mainstream literature, analogous synthetic pathways for similar 3,5-disubstituted-1,2,4-triazoles provide a reliable framework. A plausible and common approach involves the selective acylation of one of the amino groups of 3,5-diamino-1H-1,2,4-triazole.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the formation of the triazole ring followed by selective functionalization. However, a more direct route starting from a pre-formed diamino-triazole is generally more efficient.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established chemical principles for the selective acylation of diamines.
Objective: To synthesize N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide.
Materials:
-
3,5-diamino-1H-1,2,4-triazole
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3,5-diamino-1H-1,2,4-triazole in a minimal amount of pyridine under gentle heating.
-
Acylation: Cool the solution to 0-5°C using an ice bath. Slowly add 1 to 1.1 equivalents of acetic anhydride dropwise while stirring. The use of a slight excess of the acylating agent can drive the reaction to completion, but a large excess should be avoided to minimize di-acylation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration and wash with cold water. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Applications in Research and Development
The 1,2,4-triazole nucleus is a key structural motif in a wide range of biologically active compounds.[1][2] N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for Drug Discovery
The presence of a free amino group provides a reactive handle for further chemical modifications, allowing for the generation of libraries of derivatives for screening. The acetamido group can also be modified or replaced. This versatility makes it an attractive starting point for medicinal chemistry campaigns targeting various diseases.
-
Kinase Inhibitors: The triazole scaffold is present in several known kinase inhibitors. The amino and acetamido groups can be functionalized to interact with specific residues in the ATP-binding pocket of kinases. For instance, related pyrazolopyrimidine cores with amino substituents have been developed as potent IRAK4 inhibitors for inflammatory diseases.[8]
-
Antimicrobial Agents: Triazole derivatives are well-known for their antifungal properties.[2] The N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide scaffold can be elaborated to design novel antifungal or antibacterial agents.
-
Antiparasitic Compounds: The 5-amino-1,2,3-triazole-4-carboxamide core has been identified as a novel scaffold for compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[9]
Role as a Chemical Intermediate
This compound is primarily used in a research capacity as an intermediate for the synthesis of more complex molecules.[3] Its bifunctional nature (amino and acetamido groups on a stable heterocyclic core) allows for regioselective reactions to build larger molecular architectures.
Biological Activity and Mechanism of Action (Potential)
While specific biological data for N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is not extensively documented in public literature, the broader class of 3,5-disubstituted-1,2,4-triazoles has been explored for various pharmacological activities.
Potential Signaling Pathway Interactions
Based on the activities of structurally related compounds, derivatives of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide could potentially interact with several biological pathways.
Caption: Potential biological targets and downstream effects of derivative compounds.
Safety and Handling
As with any chemical compound used in a laboratory setting, proper safety precautions should be observed when handling N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its stable 1,2,4-triazole core, combined with reactive functional groups, makes it an ideal starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a resource for researchers aiming to leverage this compound in their scientific endeavors.
References
-
Hernández-Gil, J., Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227–o228. [Link]
-
LookChem. Cas 1455-77-2,1H-1,2,4-Triazole-3,5-diamine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 178, Acetamide. [Link]
-
CP Lab Safety. N-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide, 95% Purity, C4H7N5O, 1 gram. [Link]
-
Hernández-Gil, J., Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. PubMed. [Link]
-
Abdel-Wahab, B. F., Mabied, A. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]
-
Gheldiu, A. M., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. [Link]
-
De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(13), 5776-5797. [Link]
-
Hrobonova, K., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(52), 29599-29609. [Link]
-
Boechat, N., et al. (2011). Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes. Molecules, 16(9), 8083-8097. [Link]
-
Condroski, K. R., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 557-562. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(14), 3201. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemscene.com [chemscene.com]
- 6. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
(Note: An illustrative image would be placed here in a final document.)



